1-(3,4-dimethylbenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine
Description
This compound features a piperidine core substituted at the 3-position with a 5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl group and at the 1-position with a 3,4-dimethylbenzenesulfonyl moiety. The 1,3,4-oxadiazole ring is a pharmacophore known for diverse bioactivities, while the sulfonyl group enhances metabolic stability and binding affinity . Piperidine derivatives are widely explored in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets .
Properties
IUPAC Name |
2-[1-(3,4-dimethylphenyl)sulfonylpiperidin-3-yl]-5-(phenoxymethyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-16-10-11-20(13-17(16)2)30(26,27)25-12-6-7-18(14-25)22-24-23-21(29-22)15-28-19-8-4-3-5-9-19/h3-5,8-11,13,18H,6-7,12,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVXVRJTTVPQTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)COC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethylbenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Attachment of the phenoxymethyl group: This step involves the reaction of the oxadiazole intermediate with a phenol derivative, often using a coupling reagent such as DCC (dicyclohexylcarbodiimide).
Introduction of the piperidine ring: The oxadiazole derivative is then reacted with a piperidine derivative under suitable conditions, such as heating or using a catalyst.
Sulfonylation: Finally, the piperidine derivative is sulfonylated using 3,4-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethylbenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzenesulfonyl group or the piperidine ring.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group.
Substitution: The phenoxymethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Products may include sulfonic acids or N-oxides.
Reduction: Products may include reduced oxadiazole derivatives or desulfonylated compounds.
Substitution: Products will vary depending on the nucleophile used, resulting in different substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound may serve as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.
Materials Science: Its unique structure could be useful in the design of new materials with specific electronic or photophysical properties.
Biological Research: The compound can be used as a tool to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylbenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine depends on its specific application:
Molecular Targets: Potential targets include enzymes, receptors, and ion channels.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, neurotransmission, or cell proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Pharmacological Activities
Table 1: Key Structural Features and Activities of Analogs
Key Observations :
- The 3,4-dimethylbenzenesulfonyl group likely improves metabolic stability over simpler sulfonyl groups (e.g., 4-methylbenzenesulfonyl in ) due to steric hindrance .
Activity Trends :
- Analogs with aryl-oxadiazole-thioether linkages (e.g., compound 6a) exhibit antibacterial properties, suggesting the target compound may share similar mechanisms .
- Anti-inflammatory activity in compounds like 4d (65.63% inhibition) and 4i (62.50% inhibition) highlights the role of electron-donating substituents (e.g., methoxy) on aryl rings ().
Physicochemical Comparison :
- Solubility: The phenoxymethyl group may reduce aqueous solubility compared to polar substituents like methoxypropyl () but improve lipid bilayer penetration .
Target-Specific Interactions
- Antibacterial Targets : Analogs like 6a inhibit bacterial growth by disrupting cell wall synthesis or enzyme function, suggesting the target compound may act similarly .
- Anti-inflammatory Potential: Structural similarity to 4d and 4i () implies possible cyclooxygenase (COX) or lipoxygenase (LOX) inhibition.
- PARP Inhibition : Oxadiazole-containing compounds (e.g., ) inhibit PARP enzymes in cancer cells. The target compound’s dimethylbenzenesulfonyl group could enhance binding to PARP’s NAD+ domain .
Biological Activity
The compound 1-(3,4-dimethylbenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure
The compound features a piperidine ring substituted with a sulfonyl group and an oxadiazole moiety. The presence of the 3,4-dimethylbenzenesulfonyl and phenoxymethyl groups suggests diverse interactions with biological targets.
Antiviral Activity
Research indicates that related compounds in the piperidine class have demonstrated antiviral properties. For instance, derivatives of piperidine have been evaluated for their efficacy against various viruses, including HIV and HSV-1. In studies involving similar structures, certain derivatives exhibited moderate protection against coxsackievirus B2 (CVB-2) and HSV-1, with cytotoxic concentrations (CC50) ranging from 54 to 92 μM in Vero cells .
Antibacterial and Antifungal Properties
Compounds structurally related to the target molecule have also shown antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. For example, studies on piperazine derivatives reported promising results against both Gram-positive and Gram-negative bacteria . The potential antifungal activity was assessed against common fungal strains like Candida albicans and Aspergillus niger, indicating a broad spectrum of antimicrobial activity.
The mechanism of action for compounds similar to This compound may involve:
- Inhibition of Viral Replication : By targeting viral enzymes or receptors.
- Disruption of Bacterial Cell Walls : Interfering with peptidoglycan synthesis.
- Fungal Cell Membrane Disruption : Affecting ergosterol synthesis or function.
Study 1: Antiviral Screening
A study focusing on the antiviral activity of piperidine derivatives found that specific modifications to the piperidine structure significantly enhanced activity against HIV-1 and other viruses. The presence of halogenated phenyl groups was particularly noted for increasing potency .
Study 2: Antimicrobial Efficacy
Another investigation assessed the antibacterial efficacy of various piperazine derivatives. Compounds were tested against multiple bacterial strains, revealing that certain substitutions improved activity against resistant strains .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
